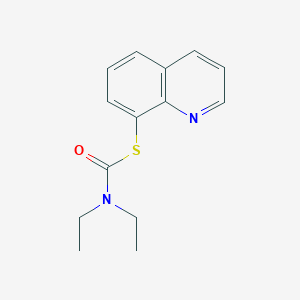

Diethyl-thiocarbamic acid quinolin-8-yl ester

Beschreibung

N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE: is an organic compound that features a quinoline ring system. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties

Eigenschaften

Molekularformel |

C14H16N2OS |

|---|---|

Molekulargewicht |

260.36 g/mol |

IUPAC-Name |

S-quinolin-8-yl N,N-diethylcarbamothioate |

InChI |

InChI=1S/C14H16N2OS/c1-3-16(4-2)14(17)18-12-9-5-7-11-8-6-10-15-13(11)12/h5-10H,3-4H2,1-2H3 |

InChI-Schlüssel |

FVKDPEMETBULSK-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)SC1=CC=CC2=C1N=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Diethyl-thiocarbamidsäure-quinolin-8-yl-ester beinhaltet typischerweise die Reaktion von Quinolin-8-ol mit Diethyl-thiocarbamoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die Bildung der Esterbindung zu erleichtern. Die Reaktionsbedingungen beinhalten oft ein Lösungsmittel wie Dichlormethan und werden bei Raumtemperatur durchgeführt, um eine optimale Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von Diethyl-thiocarbamidsäure-quinolin-8-yl-ester durch die Verwendung von kontinuierlichen Strömungsreaktoren skaliert werden. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsparameter und verbessert die Gesamteffizienz des Prozesses. Die Anwendung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und energieeffiziente Prozesse, wird ebenfalls berücksichtigt, um die Umweltbelastung zu minimieren.

Arten von Reaktionen:

Oxidation: Diethyl-thiocarbamidsäure-quinolin-8-yl-ester kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Die Verbindung kann zu Thiol-Derivaten reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Substitution: Nukleophile wie Amine oder Alkoxide können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Funktionalisierte Chinolin-Derivate.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

Diethyl-thiocarbamidsäure-quinolin-8-yl-ester hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Der Chinolin-Rest der Verbindung ist für seine antimikrobiellen und krebshemmenden Eigenschaften bekannt, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin: Forschungen laufen, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Diethyl-thiocarbamidsäure-quinolin-8-yl-ester beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Der Chinolin-Rest kann mit DNA interkalieren, zelluläre Prozesse stören und zum Zelltod führen. Darüber hinaus kann die Thiocarbamidsäuregruppe kovalente Bindungen mit Proteinen bilden, wodurch deren Funktion gehemmt wird. Diese Interaktionen machen die Verbindung gegen mikrobielle und Krebszellen wirksam.

Ähnliche Verbindungen:

Chinolin: Eine Grundstruktur, die das Rückgrat von Diethyl-thiocarbamidsäure-quinolin-8-yl-ester bildet.

Diethyl-thiocarbamidsäure: Ein weiterer Bestandteil der Verbindung, bekannt für seine Verwendung in Pestiziden und bei der Kautschukvulkanisierung.

Einzigartigkeit: Diethyl-thiocarbamidsäure-quinolin-8-yl-ester ist einzigartig durch die Kombination der Chinolin- und Thiocarbamidsäure-Reste. Diese duale Funktionalität ermöglicht es ihm, ein breites Spektrum an biologischen Aktivitäten zu zeigen, was es im Vergleich zu seinen einzelnen Komponenten vielseitiger macht.

Wirkmechanismus

The mechanism of action of N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may interact with enzymes, altering their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

N,N-Diethylformamide: Used as a solvent and in the synthesis of metal-organic frameworks.

Quinoline: A parent compound with broad applications in medicinal chemistry.

Uniqueness: N,N-DIETHYL-1-(QUINOLIN-8-YLSULFANYL)FORMAMIDE is unique due to the presence of both the diethylformamide and quinoline moieties. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.